UNII-836ENR275N
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Etilamfetamine hydrochloride can be synthesized through the reaction of phenethylamine with ethyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of etilamfetamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Etilamfetamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding or .
Reduction: Reduction reactions can convert it into .
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Etilamfetamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems, particularly in neurotransmitter research.
Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Etilamfetamine hydrochloride exerts its effects primarily by interacting with the central nervous system . It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to enhanced synaptic transmission and increased neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Amphetamine: Shares a similar structure but lacks the ethyl group.
Methamphetamine: Similar in structure but with a methyl group instead of an ethyl group.
Phenethylamine: The parent compound from which etilamfetamine is derived.
Uniqueness
Etilamfetamine hydrochloride is unique due to its specific ethyl substitution , which imparts distinct pharmacological properties compared to its analogs. This substitution affects its lipophilicity , metabolism , and interaction with biological targets .
Properties
CAS No. |
26194-85-4 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
(2R)-N-ethyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12-10(2)9-11-7-5-4-6-8-11;/h4-8,10,12H,3,9H2,1-2H3;1H/t10-;/m1./s1 |
InChI Key |
HFBTZBOJTFIRAS-HNCPQSOCSA-N |
SMILES |
CCNC(C)CC1=CC=CC=C1.Cl |
Isomeric SMILES |
CCN[C@H](C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
CCNC(C)CC1=CC=CC=C1.Cl |
26194-85-4 | |
Origin of Product |
United States |
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